molecular formula C21H18N6O3S B12138760 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B12138760
M. Wt: 434.5 g/mol
InChI Key: DAVPWBZXUHKWRW-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4 and a pyridin-2-yl group at position 3. A sulfanyl acetyl linker connects the triazole to a benzamide moiety.

Properties

Molecular Formula

C21H18N6O3S

Molecular Weight

434.5 g/mol

IUPAC Name

4-[[2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C21H18N6O3S/c22-19(29)14-6-8-15(9-7-14)24-18(28)13-31-21-26-25-20(17-5-1-2-10-23-17)27(21)12-16-4-3-11-30-16/h1-11H,12-13H2,(H2,22,29)(H,24,28)

InChI Key

DAVPWBZXUHKWRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting a hydrazine derivative with a suitable nitrile under acidic conditions.

    Introduction of the Furan and Pyridine Rings: The furan and pyridine rings can be introduced through a series of nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetylation and Amidation: The final steps involve acetylation of the sulfanyl compound followed by amidation with 4-aminobenzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The sulfanyl (-S-) group in the molecule participates in nucleophilic substitution (S<sub>N</sub>2) and electrophilic aromatic substitution (EAS) reactions.

Reaction Type Reagents/Conditions Product/Outcome Reference
S-Alkylation Alkyl halides (e.g., CH<sub>3</sub>I) in DMF, K<sub>2</sub>CO<sub>3</sub>Formation of thioether derivatives via alkylation at the sulfur atom
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration)Nitration occurs at the para position of the pyridine ring

Oxidation and Reduction

The triazole ring and sulfur atom are susceptible to redox transformations:

Reaction Type Reagents/Conditions Product/Outcome Reference
S-Oxidation H<sub>2</sub>O<sub>2</sub> in acetic acidSulfur atom oxidizes to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-), altering bioactivity
Triazole Reduction NaBH<sub>4</sub>/EtOHPartial reduction of triazole ring to dihydrotriazole intermediates

Hydrolysis and Condensation

The benzamide and acetyl groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Product/Outcome Reference
Amide Hydrolysis 6M HCl, refluxCleavage of benzamide to benzoic acid and release of amine intermediates
Acetyl Group Hydrolysis NaOH (aq.), 80°CRemoval of acetyl group, yielding free thiol (-SH) and carboxylic acid derivatives

Cycloaddition and Cross-Coupling

The triazole and pyridine rings enable participation in cycloaddition and metal-catalyzed coupling:

Reaction Type Reagents/Conditions Product/Outcome Reference
1,3-Dipolar Cycloaddition Alkynes, Cu(I) catalystFormation of fused triazole-pyridine heterocycles (e.g., triazolopyridines)
Suzuki Coupling Aryl boronic acids, Pd(PPh<sub>3</sub>)<sub>4</sub>Introduction of aryl groups at the pyridine ring

Complexation and Coordination

The py

Scientific Research Applications

Structural Features

The compound features:

  • A furan ring
  • A pyridine ring
  • A triazole ring
    These structural components contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry

  • Antimicrobial Activity : The compound has shown promising results against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties, making this compound a candidate for further drug development .
  • Anticancer Properties : Studies have demonstrated that similar triazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves interaction with cellular pathways that regulate cancer progression .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, inhibiting pro-inflammatory cytokines and reducing inflammation in various biological models .

Biological Research

  • Enzyme Inhibition Studies : The unique structure allows this compound to interact with various biological targets, facilitating studies on enzyme inhibition and receptor binding. Such interactions are crucial for understanding the biochemical pathways affected by the compound .
  • Structure-Activity Relationship (SAR) : Investigating the SAR of this compound provides insights into how structural modifications can enhance or diminish its biological activity, guiding future drug design efforts .

Industrial Applications

  • Synthesis of Complex Organic Molecules : This compound serves as an intermediate in the synthesis of other pharmaceuticals and agrochemicals, demonstrating its utility in industrial chemistry .

Types of Reactions

The compound undergoes various chemical reactions:

  • Oxidation : The furan ring can be oxidized to form furan-2,3-dione derivatives.
  • Reduction : The pyridine ring can be reduced to generate piperidine derivatives.
  • Substitution : The triazole ring can engage in nucleophilic substitution reactions to introduce different substituents .

Reaction Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic conditions
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionSodium hydrideBase-catalyzed conditions

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated an IC50 value comparable to established antibiotics, highlighting its potential as a therapeutic agent .

Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that the compound reduced cell viability significantly, indicating its potential use in cancer therapy. The study emphasized the importance of structural optimization to enhance efficacy .

Mechanism of Action

The mechanism of action of 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways in pathogens, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Pyridine Position : Pyridin-2-yl (target compound) vs. pyridin-4-yl (KA1-KA15) alters electronic properties and binding interactions. Pyridin-4-yl derivatives showed superior antimicrobial activity due to improved hydrogen bonding .
  • Electron-Withdrawing Groups : Chlorophenyl (896817-91-7) and sulfamoylphenyl (573941-79-4) substituents improve metabolic stability and receptor affinity compared to benzamide .
Anti-Exudative and Anti-Inflammatory Activity
  • Furan-Triazole Derivatives : At 10 mg/kg, compounds 3.1-3.21 reduced edema in rats by 40–55%, comparable to diclofenac sodium (8 mg/kg) .
  • KA Series: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) exhibited 60–70% inhibition of protein denaturation, surpassing standard anti-inflammatory agents .

Biological Activity

The compound 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a derivative of the 1,2,4-triazole scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Characteristics

The molecular formula of the compound is C12H10N4OSC_{12}H_{10}N_{4}OS with a molecular weight of approximately 258.3 g/mol. The structure features a triazole ring, which is known for its role in various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Biological Activity Overview

The biological activity of triazole derivatives has been extensively studied. The specific compound under review has shown potential in several areas:

  • Antimicrobial Activity : Triazole derivatives are recognized for their antifungal and antibacterial properties. Studies have indicated that compounds similar to 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide exhibit significant activity against various bacteria and fungi. For example, triazoles have demonstrated efficacy against Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Research indicates that triazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may interact with cellular pathways involved in cancer progression. In vitro studies have shown that similar triazole derivatives can reduce cell viability in various cancer cell lines .
  • Anti-inflammatory Effects : Triazoles have also been studied for their anti-inflammatory properties. Compounds with a similar structure have shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Structure-Activity Relationship (SAR)

The biological activity of 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide can be attributed to several key structural features:

Structural FeatureActivity
Triazole RingEssential for antimicrobial and anticancer activity
Furan SubstituentEnhances interaction with biological targets
Pyridine MoietyContributes to overall stability and bioactivity
Sulfanyl GroupMay facilitate interactions with enzymes or receptors

Case Studies

  • Anticancer Screening : A study conducted by Walid Fayad et al. evaluated a library of triazole derivatives for anticancer activity using multicellular spheroids as a model system. The results indicated that compounds with similar structural motifs to 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide exhibited significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Efficacy : In another investigation, a series of triazole derivatives were tested against common pathogens. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential therapeutic applications in treating infections .

Q & A

Q. What are the standard synthetic routes for preparing 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide?

The synthesis typically involves two key steps:

  • Step 1: Preparation of the triazole-thione intermediate (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) via cyclization of thiocarbazide derivatives under reflux conditions .
  • Step 2: Alkylation of the thione intermediate with chloroacetamide derivatives in a mixed solvent system (ethanol/water) using KOH as a base, followed by refluxing and recrystallization from ethanol .
    Methodological Note: Optimize reaction time (1–3 hours) and molar ratios (1:1 thione:chloroacetamide) to improve yield.

Q. How is the compound characterized structurally?

Key techniques include:

  • FT-IR spectroscopy to confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).
  • NMR spectroscopy (¹H and ¹³C) to assign protons and carbons, such as pyridinyl protons (δ 7.5–8.5 ppm) and furan methylene (δ 4.2–4.5 ppm) .
  • X-ray crystallography for definitive 3D structure determination, as demonstrated for analogous triazole-sulfanyl derivatives .

Q. What preliminary biological activities have been reported for similar triazole derivatives?

Analogous compounds exhibit:

  • Anti-exudative activity (reduced edema in murine models) via inhibition of inflammatory mediators .
  • Antibacterial potential by targeting bacterial enzymes like acps-pptase, which disrupts lipid biosynthesis .
    Experimental Design Tip: Use enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) to validate target interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent variation on the triazole ring (e.g., replacing furan with cycloheptyl or fluorophenyl groups) to modulate lipophilicity and target binding .
  • Sulfanyl chain elongation (e.g., using propionamide instead of acetamide) to enhance enzyme active-site interactions .
    Data Analysis Example: Compare IC₅₀ values of analogs in enzyme assays to identify critical substituents.

Q. What computational methods support the design of derivatives?

  • Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Molecular docking (using AutoDock Vina) to model interactions with bacterial acps-pptase, focusing on hydrogen bonds with Arg-124 and hydrophobic contacts with Phe-89 .
    Validation Step: Correlate docking scores (binding energy ≤ -8.5 kcal/mol) with experimental IC₅₀ data.

Q. How do reaction conditions influence synthetic yield and purity?

Condition Effect Reference
Solvent (ethanol vs. methanol)Ethanol improves solubility of thione intermediates, reducing byproducts .
Base (KOH vs. NaOH)KOH minimizes hydrolysis of chloroacetamide, yielding >75% product .
Temperature (reflux vs. RT)Reflux (70–80°C) accelerates alkylation but may degrade heat-sensitive groups .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic profiling to assess bioavailability (e.g., low solubility may reduce in vivo efficacy despite high in vitro potency).
  • Metabolite identification (LC-MS/MS) to detect inactive or toxic derivatives formed in vivo .
    Case Study: A related benzamide derivative showed 90% enzyme inhibition in vitro but <20% efficacy in murine models due to rapid hepatic clearance .

Q. What strategies improve crystallinity for X-ray analysis?

  • Solvent screening : Recrystallize from DMSO/water mixtures to obtain single crystals .
  • Salt formation : Co-crystallize with picric acid to stabilize the lattice via π-π stacking .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes for Triazole Derivatives

ParameterMethod A ()Method B ()
SolventEthanol/waterMethanol
BaseKOHNaOH
Reaction Time1 hour2 hours
Yield72–78%65–70%

Q. Table 2: Key Spectral Data for Structural Confirmation

Functional GroupFT-IR (cm⁻¹)¹H NMR (δ, ppm)
Triazole NH3320–335010.2 (s, 1H)
Pyridinyl C-H-8.3–8.6 (m, 2H)
Furan CH₂2920 (C-H stretch)4.3 (s, 2H)

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